

# XL147's Binding Affinity for PI3K Isoforms: A Technical Guide

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## Compound of Interest

Compound Name: **XL147**

Cat. No.: **B1332775**

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This in-depth technical guide explores the binding affinity of **XL147**, a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). Dysregulation of the PI3K signaling pathway is a frequent event in human cancers, making it a critical target for therapeutic intervention. **XL147** (also known as pilaralisib or SAR245408) has been investigated for its potential to inhibit tumor growth and survival by targeting this key pathway.<sup>[1][2]</sup> This document provides a comprehensive overview of **XL147**'s binding characteristics, the experimental methods used to determine its affinity, and its context within the broader PI3K signaling cascade.

## Quantitative Binding Affinity of XL147 for PI3K Isoforms

**XL147** is a reversible, ATP-competitive inhibitor that demonstrates potent and selective inhibition of Class I PI3K isoforms. The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC<sub>50</sub>), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The following table summarizes the IC<sub>50</sub> values of **XL147** against the four Class I PI3K isoforms as determined by in vitro biochemical assays.

PI3K Isoform	IC50 (nM)
PI3K $\alpha$ (p110 $\alpha$ )	39
PI3K $\beta$ (p110 $\beta$ )	383
PI3K $\gamma$ (p110 $\gamma$ )	23
PI3K $\delta$ (p110 $\delta$ )	36

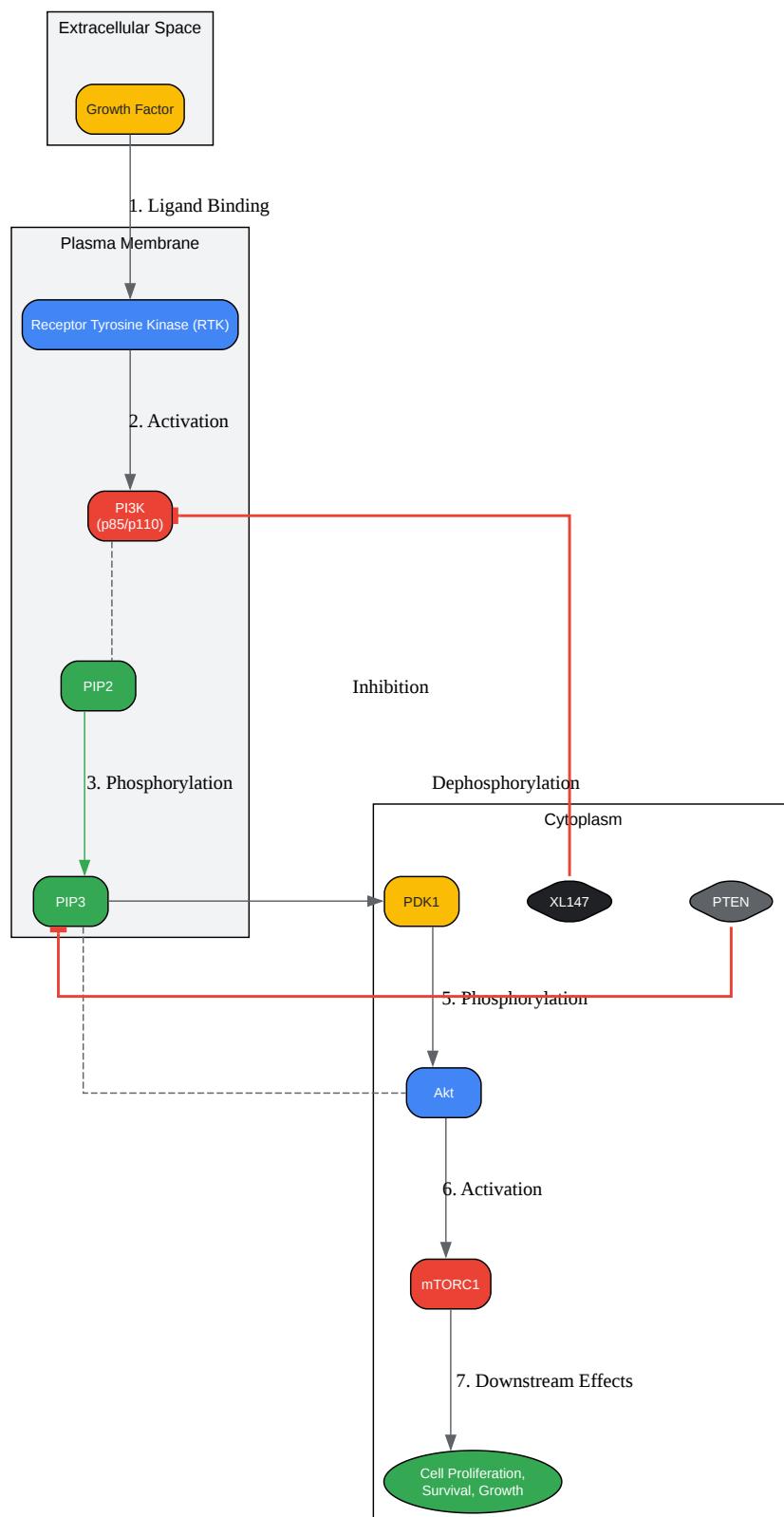
Data sourced from biochemical assays as reported in scientific literature.[\[2\]](#)[\[3\]](#)

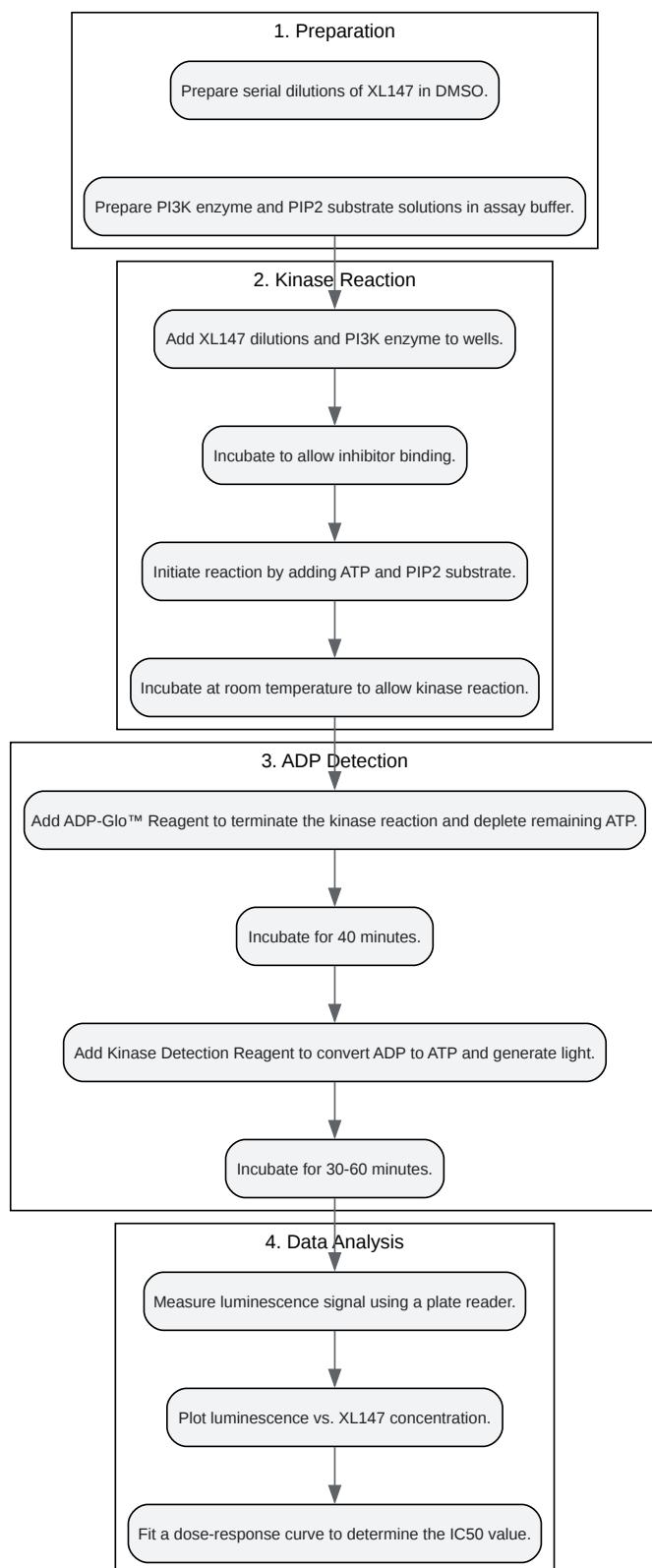
These data indicate that **XL147** is most potent against the  $\gamma$  isoform, followed closely by the  $\delta$  and  $\alpha$  isoforms. Its activity against the  $\beta$  isoform is significantly lower. This profile of activity highlights **XL147** as a pan-Class I PI3K inhibitor with a degree of isoform selectivity.

## The PI3K Signaling Pathway and **XL147**'s Mechanism of Action

The PI3K pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn activate PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of various cellular functions.

**XL147** exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of the p110 catalytic subunit of PI3K. By blocking the phosphorylation of PIP2, **XL147** effectively attenuates the entire downstream signaling cascade, leading to the inhibition of cancer cell proliferation and survival.



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